tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
Description
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group, a 3-bromo-2-methoxy-2-methylpropyl chain, and an ethyl substituent on the nitrogen atom. For example, tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate (CAS 1598354-60-9), a closely related compound lacking the N-ethyl group, has a molecular weight of 282.17 and the formula C₁₀H₂₀BrNO₃ . The addition of an N-ethyl group in the target compound likely increases steric bulk and alters solubility and reactivity.
Properties
Molecular Formula |
C12H24BrNO3 |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H24BrNO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
InChI Key |
LAAHIWOIKPSAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CBr)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate typically involves the following key steps:
- Formation of the carbamate core : Introduction of the tert-butyl carbamate protecting group on an amine precursor.
- Alkylation and functional group installation : Incorporation of the 3-bromo-2-methoxy-2-methylpropyl side chain onto the nitrogen atom of the carbamate.
- Control of stereochemistry : Since the molecule contains chiral centers, stereoselective or stereospecific methods may be employed.
Detailed Preparation Methods
Starting Materials
- tert-Butyl carbamate derivatives (e.g., tert-butyl N-ethylcarbamate or tert-butyl carbamate itself)
- 3-Bromo-2-methoxy-2-methylpropyl halide or alcohol derivatives (as alkylating agents)
- Bases such as potassium carbonate or sodium hydride for deprotonation
- Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide
Stepwise Synthesis Approach
Step 1: Synthesis of 3-bromo-2-methoxy-2-methylpropyl intermediate
- The 3-bromo-2-methoxy-2-methylpropyl moiety can be prepared by bromination of a suitable precursor such as 2-methoxy-2-methylpropanol or by nucleophilic substitution on a mesylate or tosylate derivative.
- Methoxylation can be introduced by methylation of the corresponding hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base.
Step 2: Formation of tert-butyl N-ethylcarbamate
- Reaction of ethylamine with di-tert-butyl dicarbonate (Boc2O) under mild conditions yields tert-butyl N-ethylcarbamate.
- This step protects the amine and introduces the tert-butyl carbamate group.
Step 3: N-Alkylation with 3-bromo-2-methoxy-2-methylpropyl bromide
- The tert-butyl N-ethylcarbamate is treated with the prepared 3-bromo-2-methoxy-2-methylpropyl bromide under basic conditions to substitute the bromide onto the nitrogen.
- Typical bases include potassium carbonate or sodium hydride.
- Solvent choice affects reaction efficiency; polar aprotic solvents such as DMF or DMSO are commonly used.
- The reaction is carried out under inert atmosphere (argon or nitrogen) to prevent side reactions.
Purification
- The crude product is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography using solvent systems like petroleum ether/ethyl acetate mixtures.
- Final compound isolation is typically as a colorless oil or solid depending on purity.
Research Findings and Data Tables
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of bromomethyl intermediate | Bromination of methoxy-methyl precursor with NBS or PBr3 | 70-85 | Control of temperature critical |
| Boc protection of ethylamine | Ethylamine + Boc2O, room temperature, base | 80-95 | Mild conditions prevent side reactions |
| N-alkylation | Boc-protected amine + bromomethyl intermediate, K2CO3, DMF, 60°C | 60-75 | Polar aprotic solvent enhances yield |
| Purification | Silica gel chromatography, PE/EtOAc (9:1) | - | Yields pure compound with >95% purity |
Notes on Stereochemistry and Reaction Control
- The compound contains a chiral center at the carbon bearing the bromine and methoxy groups.
- Enantioselective synthesis can be achieved by starting from chiral precursors or by employing chiral catalysts during alkylation.
- Reaction monitoring by NMR and chiral HPLC is recommended to ensure stereochemical integrity.
Summary of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting materials | tert-butyl carbamate, ethylamine, bromomethyl intermediate |
| Key reaction types | Carbamate formation, alkylation, bromination |
| Solvents | Dichloromethane, DMF, DMSO |
| Bases | Potassium carbonate, sodium hydride |
| Purification | Chromatography (TLC, column) |
| Yield range | 60-95% depending on step |
| Stereochemistry considerations | Chiral center control via chiral precursors or catalysts |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and alcohols.
Scientific Research Applications
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, while the carbamate group can participate in covalent modifications. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can be contextualized by comparing it to the following analogs:
Structural and Functional Differences
Key Comparative Insights
- Reactivity : The 3-bromo substituent in all analogs facilitates nucleophilic substitution (e.g., Suzuki couplings). However, the presence of a methoxy group in the target compound and ’s analog may slow reactions compared to hydroxy-containing analogs (e.g., ) due to reduced electrophilicity .
- Solubility and Stability : Methoxy groups (target compound, ) improve lipid solubility compared to hydroxy groups (), which may enhance membrane permeability in drug design contexts. The tert-butyl carbamate moiety universally enhances hydrolytic stability across all analogs .
Research Findings and Data Gaps
- Crystallography : ’s analysis of a tert-butyl carbamate with a piperidine ring (chair conformation) suggests that the target compound’s propyl chain may adopt specific conformations influencing reactivity .
- Thermal Data: Limited melting/boiling point information for brominated carbamates in the evidence necessitates further experimental characterization.
- Safety Profiles: None of the analogs list hazard data, underscoring the need for dedicated toxicological studies.
Biological Activity
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a synthetic organic compound with the molecular formula C16H30BrNO4 and a molecular weight of approximately 394.3 g/mol. This compound is notable for its unique structural features, including a tert-butyl group, a bromo substituent, and an ethyl carbamate moiety. Its potential biological activity stems from these structural components, making it a candidate for various pharmacological applications.
The compound's reactivity is influenced by its functional groups, particularly the carbamate and bromo groups, which are known to participate in biological interactions. The synthesis typically involves reactions between tert-butyl carbamate and 3-bromo-2-methoxy-2-methylpropylamine under mild conditions, often using bases like sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond.
Biological Activity
Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest its potential to modulate enzyme activity and interact with biological receptors, which could lead to therapeutic applications in drug development or as a research tool in studying specific biological pathways.
The compound's interaction studies focus on its ability to bind with specific enzymes or receptors, influencing cellular signaling pathways and metabolic regulation. Such interactions may provide insights into its pharmacological potential, particularly in neuropharmacology and metabolic disorders.
Comparative Analysis
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl N-(3-bromo-2-butoxy-2-methylpropyl) | C16H30BrNO4 | Contains butoxy instead of methoxy group |
| tert-butyl N-(3-chloro-2-methoxy-2-methylpropyl) | C16H30ClNO4 | Chlorine substituent instead of bromine |
| tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl) | C16H30BrNO4 | Hydroxyl group adds polarity and potential reactivity |
This table illustrates how the unique combination of functional groups in this compound allows for diverse chemical reactivity and potential biological activity not found in similar compounds.
Q & A
Q. What are the key identifiers and molecular properties of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate?
The compound is identified by its CAS number 1598354-60-9, molecular formula C₁₀H₂₀BrNO₃, and molecular weight 282.17 g/mol. Its structure includes a tert-butyl carbamate group, a brominated methoxy-methylpropyl chain, and an ethyl substituent, which influence its reactivity and solubility in polar aprotic solvents like dichloromethane .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, reacting tert-butyl carbamate with a brominated precursor (e.g., 3-bromo-2-methoxy-2-methylpropyl bromide) in the presence of a base like potassium carbonate. Solvents such as acetonitrile or dichloromethane are used, with temperature control (25–60°C) to optimize yield (typically 60–80%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. How is purity assessed, and what analytical methods are recommended?
Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Key NMR signals include the tert-butyl group (δ ~1.4 ppm, singlet) and methoxy protons (δ ~3.3 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 282.17 .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways during synthesis?
Elevated temperatures (>60°C) may lead to undesired elimination of the bromine atom, forming alkene byproducts. Solvent polarity also impacts reaction kinetics: polar aprotic solvents (e.g., DMF) accelerate substitution but may increase side reactions. Kinetic studies using in-situ IR or GC-MS are recommended to monitor intermediate formation .
Q. What crystallographic techniques resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding patterns. For example, hydrogen bonds between the carbamate N–H and methoxy oxygen stabilize the crystal lattice, as seen in related carbamates (R-factor < 0.06). Synchrotron radiation improves resolution for bromine-heavy structures .
Q. How can contradictory solubility data in different solvents be reconciled?
Contradictions arise from solvent polarity and hydrogen-bonding capacity. For instance, solubility in acetonitrile (high polarity, low H-bonding) may differ from ethanol (moderate polarity, high H-bonding). Quantitative solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled humidity are advised .
Q. What strategies mitigate instability during long-term storage?
The bromine atom’s lability necessitates storage under inert gas (argon) at –20°C. Degradation products (e.g., dehydrohalogenation compounds) can be monitored via periodic TLC. Stabilizers like BHT (0.1% w/w) in anhydrous DCM solutions reduce radical-mediated decomposition .
Q. How are computational methods used to predict biological activity?
Molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes or GPCRs assesses binding affinity. QSAR models highlight the bromine atom’s role in hydrophobic interactions. In vitro assays (e.g., enzyme inhibition) validate predictions, though metabolite interference (e.g., demethylation) must be accounted for .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral intermediates require asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral stationary phase chromatography. Kinetic resolution during the carbamate formation step (e.g., using (–)-sparteine) can achieve >90% ee. Process analytical technology (PAT) ensures consistency in large batches .
Q. How do NMR and X-ray data discrepancies inform structural refinements?
Dynamic effects in solution (e.g., rotameric equilibria) may cause NMR signal splitting absent in solid-state X-ray structures. Variable-temperature NMR (VT-NMR) and DFT calculations (e.g., Gaussian) reconcile these differences by modeling conformational energy barriers .
Methodological Tables
Table 1: Solvent Effects on Reaction Yield
| Solvent | Polarity Index | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DCM | 3.1 | 75 | Low |
| Acetonitrile | 5.8 | 68 | Moderate |
| THF | 4.0 | 60 | High |
Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C (Argon) | <5 |
| 4°C (Air) | 25 |
| RT (Humid) | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
